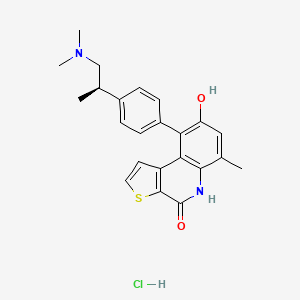

OTS964 hydrochloride

Description

Properties

IUPAC Name |

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWOYBWUWSJDW-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338545-07-5 | |

| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

OTS964 Hydrochloride: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a wide range of human cancers while having limited expression in normal adult tissues, making it an attractive target for cancer therapy. OTS964 has demonstrated significant antitumor activity in preclinical models, including complete tumor regression in xenograft models of human lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of OTS964, detailing its molecular targets, downstream signaling effects, and the cellular consequences of its inhibitory activity.

Core Mechanism of Action: Inhibition of TOPK and Cytokinesis Failure

The primary mechanism of action of OTS964 is the inhibition of TOPK kinase activity.[1][4] TOPK plays a crucial role in the final stages of mitosis, specifically in cytokinesis, the process of cell division.[5][6] OTS964, by inhibiting TOPK, disrupts this process, leading to a failure of daughter cells to separate, a phenomenon known as cytokinesis defect. This is characterized by the formation of an intercellular bridge between dividing cells.[1] This mitotic failure ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][4]

OTS964 has also been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[4][7][8] While initially considered an off-target effect, the inhibition of CDK11 may also contribute to the overall anti-cancer activity of OTS964.[7][8]

Quantitative Data: In Vitro Efficacy of OTS964

OTS964 exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the nanomolar range. The table below summarizes the reported IC50 values for OTS964 in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| LU-99 | Lung Cancer | 7.6[4] |

| HepG2 | Liver Cancer | 19[4] |

| Daudi | Burkitt's Lymphoma | 25[4] |

| A549 | Lung Cancer | 31[4] |

| UM-UC-3 | Bladder Cancer | 32[4] |

| HCT-116 | Colon Cancer | 33[4] |

| MKN1 | Stomach Cancer | 38[4] |

| MKN45 | Stomach Cancer | 39[4] |

| 22Rv1 | Prostate Cancer | 50[4] |

| DU4475 | Breast Cancer | 53[4] |

| T47D | Breast Cancer | 72[4] |

| MDA-MB-231 | Breast Cancer | 73[4] |

| HT29 (TOPK-negative) | Colon Cancer | 290[4] |

Signaling Pathways Affected by OTS964

TOPK is a key node in several signaling pathways that regulate cell proliferation and survival. By inhibiting TOPK, OTS964 disrupts these pathways, contributing to its anti-cancer effects.

TOPK Signaling Pathway

The following diagram illustrates the central role of TOPK in mitotic regulation and how its inhibition by OTS964 leads to cytokinesis failure. Upstream, TOPK is activated by CDK1/Cyclin B1.[5] Activated TOPK then phosphorylates downstream targets such as PRC1 and p97, which are essential for the successful completion of cytokinesis.[5][6]

Caption: TOPK signaling pathway in cytokinesis and its inhibition by OTS964.

Logical Relationship of OTS964's Cellular Effects

The inhibition of TOPK by OTS964 initiates a cascade of cellular events, including effects on the cell cycle and autophagy, that ultimately converge on apoptosis.

Caption: Logical flow from OTS964-mediated TOPK inhibition to apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to characterize the mechanism of action of OTS964 are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

OTS964 Treatment: Treat the cells with various concentrations of OTS964 hydrochloride (e.g., 0.1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with OTS964 hydrochloride at a relevant concentration (e.g., 10-100 nM) for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with OTS964 hydrochloride (e.g., 10-100 nM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA.

-

PI Staining: Stain the cells with a propidium iodide solution.

-

Flow Cytometry: Analyze the cells by flow cytometry to determine the DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases. A G2/M arrest is typically observed following OTS964 treatment.[9][10][11][12]

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Caption: Workflow for Cell Cycle Analysis.

Conclusion

OTS964 hydrochloride is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of TOPK. This leads to cytokinesis failure, cell cycle arrest, and ultimately, apoptosis in cancer cells. Its potent in vitro activity across a wide range of cancer types highlights its therapeutic potential. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide offer a solid foundation for further research and development of TOPK inhibitors as a novel class of cancer therapeutics.

References

- 1. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. The Intricate Interplay between Cell Cycle Regulators and Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Critical roles of T-LAK cell-originated protein kinase in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

OTS964 Hydrochloride: A Comprehensive Technical Guide to a Potent TOPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-Lymphokine-Activated Killer (T-LAK) cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide array of human cancers and correlated with poor prognosis.[1] This technical guide provides an in-depth overview of OTS964 hydrochloride, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. Through the inhibition of TOPK, OTS964 disrupts a critical cellular process known as cytokinesis, the final stage of cell division, leading to apoptosis in cancer cells.[2][3] This unique mechanism of action has demonstrated remarkable anti-tumor activity, including complete tumor regression in preclinical xenograft models of human lung cancer.[4] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of targeting TOPK with OTS964.

Introduction to OTS964 Hydrochloride and TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[5] Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in numerous malignancies, making it an attractive target for cancer therapy.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis.[3]

OTS964 hydrochloride is a small molecule inhibitor that demonstrates high affinity and selectivity for TOPK.[2] It has an IC50 of 28 nM in a cell-free assay.[6][7] Notably, OTS964 also exhibits potent inhibitory activity against cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[6]

Mechanism of Action

The primary mechanism of action of OTS964 is the inhibition of TOPK's kinase activity. This inhibition disrupts the final stages of cell division, leading to a failure of cytokinesis.[2][3] Time-lapse imaging studies have shown that cancer cells treated with OTS964 initiate cell division but are unable to complete the separation into two daughter cells, resulting in a cytokinesis defect.[6] This ultimately triggers programmed cell death, or apoptosis.[2][6]

dot

Caption: Mechanism of Action of OTS964 Hydrochloride.

Quantitative Data

In Vitro Efficacy: IC50 Values

OTS964 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM)[6] |

| LU-99 | Lung Cancer | 7.6 |

| HepG2 | Liver Cancer | 19 |

| Daudi | Burkitt's Lymphoma | 25 |

| A549 | Lung Cancer | 31 |

| UM-UC-3 | Bladder Cancer | 32 |

| HCT-116 | Colon Cancer | 33 |

| MKN1 | Stomach Cancer | 38 |

| MKN45 | Stomach Cancer | 39 |

| 22Rv1 | Prostate Cancer | 50 |

| DU4475 | Breast Cancer | 53 |

| T47D | Breast Cancer | 72 |

| MDA-MB-231 | Breast Cancer | 73 |

| MIAPaca-2 | Pancreatic Cancer | 30 |

| HT29 | Colon Cancer (TOPK-negative) | 290 |

In Vivo Efficacy: Xenograft Models

Preclinical studies using mouse xenograft models of human cancer have shown remarkable efficacy of OTS964, with both intravenous and oral administration leading to complete tumor regression.[4]

| Animal Model | Tumor Type | Administration Route | Dosage | Outcome[4][8] |

| Nude mice | LU-99 (Human Lung Cancer) | Intravenous (liposomal) | 40 mg/kg, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. |

| Nude mice | LU-99 (Human Lung Cancer) | Oral | 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice. |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the inhibitory activity of OTS964 on TOPK kinase.

Materials:

-

Recombinant active TOPK enzyme

-

Suitable substrate (e.g., histone H2AX)[9]

-

ATP (radiolabeled with γ-³²P or a non-radioactive detection system like ADP-Glo™)[1][9]

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]

-

OTS964 hydrochloride

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or luminescence plate reader

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant TOPK enzyme, and the substrate.

-

Add varying concentrations of OTS964 hydrochloride or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-120 minutes).[1][9]

-

Stop the reaction.

-

Separate the phosphorylated substrate by SDS-PAGE.

-

Detect the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or a luminescence plate reader (for ADP-Glo™ assay).

-

Quantify the kinase activity and calculate the IC50 value of OTS964.

dot

Caption: In Vitro Kinase Assay Workflow.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of OTS964 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium

-

96-well plates

-

OTS964 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

Microplate reader

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

-

Treat the cells with a range of concentrations of OTS964 hydrochloride or vehicle control (DMSO).

-

Incubate the plate for a specified period (typically 72 hours).[6]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

dot

Caption: MTT Cell Viability Assay Workflow.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of OTS964 in a lung cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude)

-

LU-99 human lung cancer cells

-

OTS964 hydrochloride

-

Vehicle for administration (e.g., for oral gavage or preparation of liposomal formulation)

-

Calipers for tumor measurement

Procedure: [4]

-

Subcutaneously implant LU-99 cells into the flank of the immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer OTS964 hydrochloride or vehicle according to the desired route and schedule (e.g., 100 mg/kg daily via oral gavage for 2 weeks).

-

Monitor tumor growth by measuring with calipers at regular intervals.

-

Monitor animal health and body weight.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways

TOPK is integrated into complex signaling networks that regulate cell proliferation and survival. It can be activated by various upstream kinases and, in turn, phosphorylates a range of downstream substrates.

dot

Caption: Simplified TOPK Signaling Pathway.

Conclusion

OTS964 hydrochloride is a promising anti-cancer agent with a unique mechanism of action that targets the mitotic kinase TOPK. Its ability to induce cytokinesis failure and subsequent apoptosis in cancer cells has been demonstrated in a variety of preclinical models, leading to complete tumor regression in some instances. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of OTS964 and the broader strategy of TOPK inhibition in oncology.

References

- 1. promega.com [promega.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of OTS964 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of OTS964 hydrochloride. It includes a summary of its in vitro and in vivo preclinical data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery of OTS964 Hydrochloride

The discovery of OTS964 was the result of a comprehensive screening and optimization effort aimed at identifying potent TOPK inhibitors. The process began with the screening of a large chemical library of approximately 300,000 compounds to identify initial hits against TOPK.[3] Promising candidates were then subjected to medicinal chemistry optimization, leading to the synthesis of over 1,000 derivatives to improve potency, selectivity, and pharmacokinetic properties.[3] This extensive effort ultimately led to the identification of OTS964 as a lead candidate for further development.[3]

Mechanism of Action

OTS964 exerts its anti-cancer effects primarily through the potent and selective inhibition of TOPK (also known as PBK), with an IC50 of 28 nM.[4] TOPK plays a crucial role in the late stages of cytokinesis, the final step of cell division.[1][5] Inhibition of TOPK by OTS964 leads to a failure of daughter cells to separate completely, resulting in cytokinesis defects and the formation of intercellular bridges.[1][5] This ultimately triggers apoptotic cell death in cancer cells.[1][5]

OTS964 has also been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), with a Kd of 40 nM.[4][6] CDK11 is involved in the regulation of transcription and cell cycle progression.[7] The dual inhibition of TOPK and CDK11 may contribute to the robust anti-tumor activity of OTS964.

Signaling Pathway

The signaling pathway involving TOPK is complex and integrated with other key cellular processes. The diagram below illustrates the central role of TOPK and the mechanism of its inhibition by OTS964.

Synthesis of OTS964 Hydrochloride

While a detailed, step-by-step synthesis protocol for OTS964 hydrochloride is not publicly available, the general synthesis of the core thieno[2,3-c]quinoline (B14747715) scaffold, from which OTS964 is derived, has been described in the literature. The synthesis typically involves the construction of the tricyclic ring system followed by functionalization to introduce the desired substituents. OTS964 is (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one hydrochloride.

The synthesis of related thieno[2,3-c]quinoline derivatives often involves multi-step sequences starting from commercially available materials.

Preclinical Data

In Vitro Activity

OTS964 has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various TOPK-positive cancer cell lines are summarized in the table below. Notably, the growth inhibitory effect against the TOPK-negative cell line HT29 was significantly weaker, highlighting the target-dependent activity of the compound.[8][9][10]

| Cell Line | Cancer Type | IC50 (nM) |

| LU-99 | Lung Cancer | 7.6 |

| HepG2 | Liver Cancer | 19 |

| Daudi | Burkitt's Lymphoma | 25 |

| MIAPaca-2 | Pancreatic Cancer | 30 |

| A549 | Lung Cancer | 31 |

| UM-UC-3 | Bladder Cancer | 32 |

| HCT-116 | Colon Cancer | 33 |

| MKN1 | Stomach Cancer | 38 |

| MKN45 | Stomach Cancer | 39 |

| 22Rv1 | Prostate Cancer | 50 |

| DU4475 | Breast Cancer | 53 |

| T47D | Breast Cancer | 72 |

| MDAMB-231 | Breast Cancer | 73 |

| HT29 (TOPK-) | Colon Cancer | 290 |

Table 1: In Vitro Cytotoxicity of OTS964 in Various Cancer Cell Lines.[8][9][10]

In Vivo Efficacy

OTS964 has shown remarkable anti-tumor efficacy in preclinical xenograft models. Both oral and intravenous liposomal formulations have been evaluated.

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| Mice with LU-99 xenografts | Human Lung Cancer | Intravenous (Liposomal): 40 mg/kg, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice.[1][3] |

| Mice with LU-99 xenografts | Human Lung Cancer | Oral: 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice.[1][3] |

Table 2: In Vivo Efficacy of OTS964 in Xenograft Models.

While the free compound administered intravenously showed hematopoietic toxicity, the liposomal formulation effectively mitigated these side effects.[10] Oral administration was generally well-tolerated, with transient and recoverable low white blood cell counts.[1][3]

Experimental Protocols

In Vitro TOPK Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of OTS964 against TOPK in a cell-free system.

Materials:

-

Recombinant active TOPK enzyme

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

OTS964 hydrochloride

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of OTS964 hydrochloride in the kinase assay buffer.

-

In a 384-well plate, add the diluted OTS964 or vehicle control.

-

Add the TOPK enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each OTS964 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of OTS964 on cancer cell lines.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 3. benthamdirect.com [benthamdirect.com]

- 4. xcessbio.com [xcessbio.com]

- 5. OTS-964 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 9-{4-[2-(Dimethylamino)ethyl]phenyl}-8-hydroxythieno[2,3-c]quinolin-4(5H)-one | C21H20N2O2S | CID 53472806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldeh...: Ingenta Connect [ingentaconnect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

OTS964 Hydrochloride: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is highly expressed in a wide variety of human cancers and is correlated with poor prognosis, making it a compelling target for cancer therapy.[4][5] OTS964 has demonstrated significant anti-tumor activity in both in vitro and in vivo models, primarily by inducing cytokinesis failure, which subsequently leads to apoptosis in cancer cells.[2][5] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and key experimental methodologies associated with OTS964 hydrochloride.

Chemical and Physical Properties

OTS964 hydrochloride is a crystalline solid.[6][7] Its chemical structure and core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one hydrochloride | [2] |

| CAS Number | 1338545-07-5 | [2][8] |

| Molecular Formula | C₂₃H₂₄N₂O₂S · HCl | [6][9] |

| Molecular Weight | 428.97 g/mol | [8][9] |

| Appearance | Crystalline Solid / Solid Powder | [2][6] |

| Purity | ≥98% | [7] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and activity of OTS964 hydrochloride.

| Parameter | Details | Source |

| Solubility | DMSO: ≥ 83.33 mg/mL (194.26 mM)[10]; 79 mg/mL (184.16 mM)[1]; 30 mg/mL (69.93 mM)[6][8] Ethanol: 1 mg/mL (2.33 mM)[1] Water: < 1 mg/mL (insoluble or slightly soluble)[1]; 2 mg/mL (4.66 mM) with sonication and heat[10] | [1][6][8][10] |

| Storage (Powder) | -20°C for 3 years. Store in a dry and dark place. | [1][2] |

| Storage (In Solvent) | -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles. | [1][8] |

Note: Sonication is often recommended to facilitate dissolution in solvents like DMSO and Ethanol.[1] Hygroscopic nature of DMSO can reduce solubility, so fresh solvent is recommended.[8][10]

Mechanism of Action

OTS964 is a dual inhibitor, with high affinity for both TOPK and Cyclin-dependent kinase 11 (CDK11).[8][10][11]

-

TOPK Inhibition: OTS964 is a potent inhibitor of TOPK with a reported IC₅₀ of 28 nM.[10][11][12] TOPK is a key regulator of mitosis, specifically cytokinesis. Inhibition of TOPK by OTS964 disrupts this process, leading to the formation of intercellular bridges and cytokinesis defects. This ultimately triggers apoptosis in cancer cells.[1][2][5] A downstream effect of TOPK inhibition is the decreased phosphorylation of its substrates, such as histone H3.[4][13]

-

CDK11 Inhibition: OTS964 also binds to CDK11B with a high affinity (Kd of 40 nM).[8][10][11] CDK11 plays a crucial role in the regulation of transcription and pre-mRNA splicing.[14][15] The contribution of CDK11 inhibition to the overall anti-cancer effect of OTS964 is an area of active research.

The primary mechanism of action leading to cell death is illustrated in the signaling pathway below.

In Vitro Potency

OTS964 demonstrates potent growth-inhibitory effects across a wide range of human cancer cell lines, particularly those with positive TOPK expression.[1][8] The effect is significantly weaker in TOPK-negative cells, such as HT29, supporting its on-target activity.[11][16]

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| LU-99 | Lung Cancer | 7.6 | [1][11][16] |

| HepG2 | Liver Cancer | 19 | [1][11][16] |

| Daudi | Burkitt's Lymphoma | 25 | [1][11][16] |

| A549 | Lung Cancer | 31 | [1][11][16] |

| UM-UC-3 | Bladder Cancer | 32 | [1][11][16] |

| HCT-116 | Colon Cancer | 33 | [1][11][16] |

| MKN1 | Stomach Cancer | 38 | [1][11][16] |

| MKN45 | Stomach Cancer | 39 | [1][11][16] |

| 22Rv1 | Prostate Cancer | 50 | [1][11][16] |

| DU4475 | Breast Cancer | 53 | [1][11][16] |

| T47D | Breast Cancer | 72 | [1][11][16] |

| MDA-MB-231 | Breast Cancer | 73 | [1][11][16] |

| HT29 | Colon Cancer (TOPK-negative) | 290 | [1][11][16] |

Experimental Protocols

Cell Viability Assay for IC₅₀ Determination (MTT/CCK-8 Method)

Determining the half-maximal inhibitory concentration (IC₅₀) is a fundamental assay for assessing the potency of a compound.[17] Colorimetric assays like MTT and CCK-8 are commonly used.[18][19]

Objective: To quantify the concentration of OTS964 hydrochloride that inhibits cell viability by 50%.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

OTS964 hydrochloride

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

-

MTT Solubilization Solution (e.g., acidified isopropanol (B130326) or DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a concentrated stock solution of OTS964 hydrochloride in fresh DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various OTS964 concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

-

Incubation:

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Add 100 µL of solubilization solution to dissolve the crystals.[19][21]

-

For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Viable cells reduce the WST-8 salt to a soluble orange formazan product.[19][22]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance on a microplate reader. The wavelength is typically 570 nm for MTT and 450 nm for CCK-8.[1][8][19]

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percent inhibition against the log of the OTS964 concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.[23]

-

In Vivo Activity

In xenograft models using human cancer cells, OTS964 has demonstrated remarkable efficacy.[6] While administration of the free compound can cause transient hematopoietic side effects like leukocytopenia, a liposomal formulation of OTS964 was shown to cause complete regression of transplanted tumors in mice without adverse reactions.[2][8] Furthermore, oral administration of the free compound also achieved complete tumor regression, suggesting its potential for practical clinical application.[10][13]

Conclusion

OTS964 hydrochloride is a well-characterized, potent inhibitor of TOPK and CDK11 with significant anti-cancer properties. Its mechanism of inducing cytokinesis failure leading to apoptosis is well-documented across numerous cancer cell lines. The availability of detailed chemical data, in vitro potency profiles, and established experimental protocols makes it a valuable tool for cancer research and a promising candidate for further drug development.

References

- 1. OTS964 hydrochloride | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 6. caymanchem.com [caymanchem.com]

- 7. OTS964 (hydrochloride) - Biochemicals - CAT N°: 17052 [bertin-bioreagent.com]

- 8. selleckchem.com [selleckchem.com]

- 9. OTS964 hydrochloride - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. OTS964 | CAS:1338545-07-5 | TOPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. OTS-964 | CAS#:1338545-07-5 | Chemsrc [chemsrc.com]

- 14. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. OTS964 HYDROCHLORIDE [chembk.com]

- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. rsc.org [rsc.org]

- 23. clyte.tech [clyte.tech]

In Vitro and In Vivo Efficacy of OTS964 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of OTS964 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). The following sections detail the compound's mechanism of action, its efficacy in both laboratory (in vitro) and animal (in vivo) models, and comprehensive protocols for key experimental procedures.

Executive Summary

OTS964 is an orally active small molecule that has demonstrated significant anti-tumor activity across a range of cancer types. It primarily targets TOPK, a serine/threonine kinase overexpressed in many human cancers and correlated with poor prognosis.[1][2][3] The primary mechanism of action involves the inhibition of TOPK, which leads to defects in cytokinesis, the final stage of cell division, ultimately resulting in apoptotic cell death.[3][4] Notably, OTS964 has shown the ability to induce complete tumor regression in aggressive lung cancer xenograft models.[1][4] While the free compound can exhibit hematopoietic toxicity, a liposomal formulation has been developed that mitigates these side effects without compromising efficacy.[1][5] This guide synthesizes the available quantitative data and experimental methodologies to provide a comprehensive resource for researchers in the field of oncology drug development.

Mechanism of Action

OTS964 is a high-affinity inhibitor of TOPK with an IC50 of 28 nM.[6][7][8] TOPK plays a crucial role in mitosis, and its inhibition by OTS964 disrupts this process. Specifically, treatment with OTS964 leads to a failure of cytokinesis, causing cells to become multinucleated before undergoing apoptosis.[4][5] This is evidenced by the decreased phosphorylation of downstream TOPK targets, such as histone H3.[3]

OTS964 also potently inhibits cyclin-dependent kinase 11 (CDK11) with a binding affinity (Kd) of 40 nM.[6][7][8] The contribution of CDK11 inhibition to the overall anti-cancer effect of OTS964 is an area of ongoing investigation. Additionally, studies have shown that OTS964 can induce autophagy, as indicated by increased expression of LC3-II and decreased expression of p62.[3][6][8]

dot

Quantitative Data Summary

In Vitro Cytotoxicity

OTS964 demonstrates potent cytotoxicity against a wide range of human cancer cell lines, particularly those with positive TOPK expression. The half-maximal inhibitory concentrations (IC50) for various cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LU-99 | Lung Cancer | 7.6 | [5][7] |

| HepG2 | Liver Cancer | 19 | [5][7] |

| Daudi | Burkitt's Lymphoma | 25 | [5][7] |

| A549 | Lung Cancer | 31 | [5][7] |

| UM-UC-3 | Bladder Cancer | 32 | [5][7] |

| HCT-116 | Colon Cancer | 33 | [5][7] |

| MKN1 | Stomach Cancer | 38 | [5][7] |

| MKN45 | Stomach Cancer | 39 | [5][7] |

| 22Rv1 | Prostate Cancer | 50 | [5][7] |

| DU4475 | Breast Cancer | 53 | [5][7] |

| T47D | Breast Cancer | 72 | [5][7] |

| MDA-MB-231 | Breast Cancer | 73 | [5][7] |

| HT29 | Colon Cancer (TOPK-negative) | 290 | [5][7] |

In Vivo Efficacy in Lung Cancer Xenograft Model

Studies using a highly aggressive human lung cancer (LU-99) xenograft model in mice have shown remarkable efficacy with OTS964 treatment, leading to complete tumor regression.

| Formulation | Administration Route | Dosage Regimen | Outcome | Toxicity Notes | Reference |

| Liposomal | Intravenous | Not specified, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice | No detectable toxicity | [1][4] |

| Free Drug | Oral | 100 mg/kg, daily for 2 weeks | Complete tumor regression in all 6 mice | Transient low white blood cell counts (recovered) | [1][4] |

Experimental Protocols

The following section provides detailed methodologies for key experiments performed in the evaluation of OTS964.

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is representative for determining the IC50 values of OTS964 against adherent cancer cell lines such as A549.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a 10 mM stock solution of OTS964 hydrochloride in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.5%.[7]

-

Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of OTS964. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[5]

-

-

MTT Assay and Data Analysis:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7][9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the OTS964 concentration to determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of TOPK downstream targets, such as Histone H3.

-

Cell Lysis:

-

Plate and treat cells with desired concentrations of OTS964 for the specified time (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect lysates and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-total Histone H3) diluted in blocking buffer overnight at 4°C with gentle rocking.[2][10]

-

Wash the membrane three times with TBST for 10 minutes each.[10]

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[10]

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

In Vivo Xenograft Study

This protocol describes the establishment of a human lung cancer xenograft model and treatment with OTS964.

-

Animal Model and Tumor Implantation:

-

Use female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Harvest LU-99 human lung cancer cells from culture.

-

Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

-

Treatment Protocol:

-

Monitor tumor growth regularly using calipers (Volume = (width^2 x length)/2).

-

When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups.[1][4]

-

Oral Administration: Administer 100 mg/kg of OTS964 (formulated in a suitable vehicle like 0.5% methylcellulose) daily via oral gavage for 14 consecutive days.[1][4]

-

Intravenous Administration (Liposomal):

-

The control group receives the vehicle alone.

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry.

-

Immunohistochemistry (IHC)

This protocol is for the analysis of protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the xenograft study.

-

Tissue Preparation:

-

Fix the excised tumors in 10% neutral buffered formalin for 24 hours.

-

Process the tissues and embed them in paraffin (B1166041) wax. Section the blocks to a thickness of 4-5 µm and mount on charged slides.[13]

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the slides in xylene (3 changes, 5 minutes each).[13]

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in deionized water.[13]

-

-

Antigen Retrieval and Staining:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.[13]

-

Block endogenous peroxidase activity with 0.3% H2O2 for 10 minutes.[13]

-

Block non-specific binding with a serum block (e.g., 10% goat serum) for 1 hour.[13]

-

Incubate with the primary antibody (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB chromogen substrate and counterstain with hematoxylin.[13]

-

-

Imaging and Analysis:

-

Dehydrate the slides, clear with xylene, and coverslip.

-

Image the slides with a bright-field microscope and quantify the staining using appropriate image analysis software.

-

Experimental Workflows

dot

Conclusion

OTS964 hydrochloride is a highly promising anti-cancer agent with a well-defined mechanism of action targeting the TOPK kinase. It exhibits potent in vitro activity against a multitude of cancer cell lines and has demonstrated unprecedented efficacy in in vivo models, capable of inducing complete and lasting tumor regression. The development of a liposomal formulation successfully addresses the hematopoietic toxicity of the free compound, enhancing its clinical potential. The data and protocols presented in this guide offer a solid foundation for further research and development of OTS964 as a novel cancer therapeutic.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-Histone H3 (Thr11) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. news-medical.net [news-medical.net]

- 4. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 5. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 7. benchchem.com [benchchem.com]

- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

OTS964 Hydrochloride: A Dual Inhibitor of TOPK and CDK11 for Cancer Therapy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent, orally bioavailable small molecule inhibitor with significant anti-neoplastic properties. Initially identified as a selective inhibitor of T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK), further research has revealed its potent inhibitory activity against Cyclin-Dependent Kinase 11 (CDK11). This dual-targeting mechanism disrupts fundamental cellular processes essential for cancer cell proliferation and survival, namely cytokinesis and pre-mRNA splicing, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the target proteins of OTS964 hydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Target Proteins and In Vitro Efficacy

OTS964 hydrochloride exerts its anti-cancer effects primarily through the inhibition of two key protein kinases: TOPK and CDK11.

T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK)

TOPK, also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in various human cancers and correlates with poor prognosis.[1][2] It plays a crucial role in mitosis, particularly in cytokinesis.

Cyclin-Dependent Kinase 11 (CDK11)

CDK11 is a member of the cyclin-dependent kinase family, which is essential for the regulation of transcription and pre-mRNA splicing.[3] OTS964 has been identified as a potent and selective inhibitor of CDK11.[4]

Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of OTS964 against its primary targets and a panel of cancer cell lines.

Table 1: Biochemical Inhibitory Activity of OTS964

| Target Protein | Assay Type | Parameter | Value (nM) |

| TOPK | Cell-free assay | IC50 | 28[5][6] |

| CDK11B | Cell-free assay | Kd | 40[5][6] |

Table 2: Cellular Inhibitory Activity of OTS964 (IC50 values in nM)

| Cell Line | Cancer Type | IC50 (nM) |

| LU-99 | Lung Cancer | 7.6[7] |

| HepG2 | Liver Cancer | 19[7] |

| Daudi | Burkitt's Lymphoma | 25[7] |

| A549 | Lung Cancer | 31[7] |

| UM-UC-3 | Bladder Cancer | 32[7] |

| HCT-116 | Colon Cancer | 33[7] |

| MKN1 | Stomach Cancer | 38[7] |

| MKN45 | Stomach Cancer | 39[7] |

| 22Rv1 | Prostate Cancer | 50[7] |

| DU4475 | Breast Cancer | 53[7] |

| T47D | Breast Cancer | 72[7] |

| MDAMB-231 | Breast Cancer | 73[7] |

| HT29 (TOPK-negative) | Colon Cancer | 290[7] |

Mechanism of Action and Signaling Pathways

OTS964's dual inhibition of TOPK and CDK11 leads to distinct but complementary anti-cancer effects.

Inhibition of TOPK and Disruption of Cytokinesis

Inhibition of TOPK by OTS964 disrupts the final stage of cell division, cytokinesis.[8] This leads to the formation of intercellular bridges, failed cell separation, and subsequent induction of apoptosis.[7][9] OTS964 has been shown to decrease the autophosphorylation of TOPK at Thr9 and the phosphorylation of its downstream substrate, histone H3 at Ser10.[6]

Inhibition of CDK11 and Disruption of Pre-mRNA Splicing

OTS964's inhibition of CDK11 disrupts the process of pre-mRNA splicing by preventing the phosphorylation of the splicing factor SF3B1.[7] This leads to the retention of introns and the production of non-functional mRNA, ultimately triggering cell cycle arrest and apoptosis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of OTS964 hydrochloride.

In Vitro Kinase Assay (for TOPK)

This protocol outlines a general procedure to measure the inhibitory activity of OTS964 on TOPK kinase.

Materials:

-

Recombinant active TOPK enzyme

-

Suitable substrate (e.g., Histone H3)

-

ATP (radiolabeled with γ-³²P or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

OTS964 hydrochloride

-

96-well plates

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or luminescence plate reader

Procedure:

-

Prepare serial dilutions of OTS964 hydrochloride in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant TOPK enzyme to each well.

-

Add the diluted OTS964 or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (for γ-³²P ATP) or measure luminescence (for ADP-Glo™ assay).

-

Quantify the band or signal intensity to determine the extent of inhibition and calculate the IC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbs.com [ijbs.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

OTS964 Hydrochloride: A Potent TOPK Inhibitor Targeting Cytokinesis in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a selective and orally active small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a multitude of human cancers and correlated with poor prognosis.[1] This technical guide provides a comprehensive overview of OTS964 hydrochloride, focusing on its mechanism of action, its profound effects on critical signaling pathways, and detailed methodologies for its preclinical evaluation. Through the inhibition of TOPK, OTS964 disrupts cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells, and has demonstrated complete tumor regression in xenograft models.[2][3] This document serves as a resource for researchers investigating novel anti-cancer therapeutics and for professionals in drug development exploring the clinical potential of TOPK inhibition.

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the MAPKK-like serine/threonine kinase family.[3] Its expression is typically restricted to proliferating cells and is notably upregulated in a wide array of malignancies, including lung, breast, and colon cancers.[1][4] High TOPK expression is often associated with aggressive tumor phenotypes and unfavorable patient outcomes.[1] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis, the final stage of cell division.[1][3] Its pivotal role in cancer cell proliferation and its limited expression in healthy adult tissues make it an attractive target for cancer therapy.[1][4]

OTS964 hydrochloride is a potent and selective inhibitor of TOPK, developed as a promising anti-cancer agent.[5][6] This guide delves into the molecular interactions and cellular consequences of TOPK inhibition by OTS964, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Mechanism of Action and Signaling Pathways

OTS964 hydrochloride exerts its primary anti-neoplastic effects through the direct inhibition of TOPK kinase activity.[5][6] It is a high-affinity inhibitor with a reported IC50 of 28 nM.[6][7] Additionally, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), binding to CDK11B with a dissociation constant (Kd) of 40 nM.[7][8]

Inhibition of the TOPK Signaling Pathway and Induction of Cytokinesis Failure

The primary mechanism of action of OTS964 is the disruption of cytokinesis.[2][3] TOPK is essential for the successful completion of this final stage of cell division. Inhibition of TOPK by OTS964 leads to a failure in the separation of daughter cells, resulting in the formation of multinucleated cells and ultimately triggering apoptosis.[1][4] Treatment with OTS964 has been shown to decrease the autophosphorylation of TOPK at Threonine 9 and the phosphorylation of its downstream substrate, histone H3 at Serine 10.[9]

References

- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 2. axonmedchem.com [axonmedchem.com]

- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 5. medkoo.com [medkoo.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of OTS964 Hydrochloride in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase that is overexpressed in a variety of human cancers and correlates with poor prognosis.[1][2] As a member of the mitogen-activated protein kinase kinase (MAPKK) family, TOPK plays a crucial role in regulating essential cellular processes, including cell cycle progression, proliferation, survival, and apoptosis.[3][4] Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy.[1] This technical guide provides a comprehensive overview of OTS964 hydrochloride, including its mechanism of action, relevant signaling pathways, a summary of its preclinical efficacy, and detailed experimental protocols for its use in cancer research.

Introduction to OTS964 Hydrochloride

OTS964 is an orally active and selective inhibitor of TOPK with a reported IC50 of 28 nM in cell-free assays.[5] It has demonstrated significant anti-tumor activity in various cancer models, both in vitro and in vivo, by inducing cytokinesis failure and subsequent apoptosis in cancer cells.[1][6] Furthermore, OTS964 has been identified as a potent inhibitor of cyclin-dependent kinase 11 (CDK11), with a binding affinity (Kd) of 40 nM, which also contributes to its anti-cancer effects.[5][7]

Mechanism of Action and Signaling Pathways

OTS964 primarily exerts its anti-cancer effects through the inhibition of TOPK. TOPK is a key downstream effector in several oncogenic signaling pathways. By inhibiting TOPK, OTS964 disrupts these pathways, leading to cell cycle arrest and apoptosis.

The TOPK Signaling Pathway

TOPK is activated by various upstream kinases and, in turn, phosphorylates a range of downstream substrates that promote tumorigenesis.[3] Key signaling cascades involving TOPK include the ERK/RSK/c-Jun pathway, which is crucial for cancer cell proliferation and migration.[3][4] TOPK can also be regulated by other important cancer-related proteins such as MET, ALK, and EGFR.[8] Inhibition of TOPK by OTS964 leads to decreased phosphorylation of its downstream targets, including histone H3, which is critical for chromosome condensation during mitosis.[9] This disruption of mitotic processes results in cytokinesis defects and ultimately leads to apoptotic cell death.[1]

Quantitative Data on the Efficacy of OTS964

In Vitro Efficacy of OTS964

OTS964 has demonstrated potent growth-inhibitory effects across a wide range of TOPK-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LU-99 | Lung Cancer | 7.6 | [7] |

| HepG2 | Liver Cancer | 19 | [7] |

| Daudi | Burkitt's Lymphoma | 25 | [7] |

| A549 | Lung Cancer | 31 | [7] |

| UM-UC-3 | Bladder Cancer | 32 | [7] |

| HCT-116 | Colon Cancer | 33 | [7] |

| MKN1 | Stomach Cancer | 38 | [7] |

| MKN45 | Stomach Cancer | 39 | [7] |

| 22Rv1 | Prostate Cancer | 50 | [7] |

| DU4475 | Breast Cancer | 53 | [7] |

| T47D | Breast Cancer | 72 | [7] |

| MDAMB-231 | Breast Cancer | 73 | [7] |

| HT29 | Colon Cancer (TOPK-negative) | 290 | [7] |

| MCF-7 | Breast Cancer | 143.0 | [10] |

| MDA-MB-231 | Breast Cancer | 138.0 | [10] |

In Vivo Efficacy of OTS964 in Xenograft Models

OTS964 has shown remarkable efficacy in preclinical xenograft models, leading to complete tumor regression in some cases.

| Animal Model | Cancer Type | Administration Route | Dosage | Schedule | Outcome | Reference |

| Nude mice with LU-99 xenografts | Human Lung Cancer | Intravenous (liposomal) | Not Specified | Twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice | [11] |

| Nude mice with LU-99 xenografts | Human Lung Cancer | Oral | 100 mg/kg | Daily for 2 weeks | Complete tumor regression in all 6 mice | [2][11] |

| NSG mice with U87 xenografts | Human Glioblastoma | Intravenous ([18F]FE-OTS964 for PET) | N/A | Single dose | Tumor uptake of 3.06 ± 0.30 %ID/cc | [12][13] |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from methodologies described in studies evaluating OTS964.[7][14]

-

Cell Plating: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of OTS964 hydrochloride in DMSO.[7] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing various concentrations of OTS964. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

-

Incubation: Incubate the plates for 72 hours at 37°C.[7][14]

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[7][14]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

In Vivo Xenograft Study

This protocol is a generalized representation based on published studies.[2][11]

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 LU-99 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150 mm³).[11] Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment Groups: Randomize mice into treatment and control groups.

-

Treatment Group (Oral): Administer OTS964 hydrochloride by oral gavage at a specified dose (e.g., 100 mg/kg) daily for a set period (e.g., 2 weeks).[2][11]

-

Treatment Group (Intravenous): For liposomal formulations, administer intravenously at a specified dose and schedule (e.g., twice a week for 3 weeks).[11]

-

Control Group: Administer the vehicle solution using the same route and schedule.

-

-

Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

-

Tissue Analysis: Harvest tumors for further analysis (e.g., histology, western blotting).

Mechanisms of Resistance

A potential challenge in the clinical application of OTS964 is the development of drug resistance. Studies have shown that overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (breast cancer resistance protein/BCRP) and ABCB1 (P-glycoprotein), can lead to resistance to OTS964.[15][16][17][18] OTS964 has been identified as a substrate for these efflux pumps, and its efficacy is reduced in cells overexpressing these transporters.[15][16][18] Co-administration of ABC transporter inhibitors, such as verapamil, has been shown to sensitize resistant cells to OTS964.[16][18]

Conclusion

OTS964 hydrochloride is a promising anti-cancer agent that targets TOPK, a kinase frequently overexpressed in various malignancies. Its ability to induce complete tumor regression in preclinical models highlights its therapeutic potential.[1][2][11] Further research is warranted to optimize its delivery, mitigate potential toxicities, and overcome resistance mechanisms to translate its preclinical success into clinical benefits for cancer patients. The development of radiolabeled OTS964 for PET imaging may also aid in patient selection and monitoring of treatment response.[12][13]

References

- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 2. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 3. ijbs.com [ijbs.com]

- 4. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 12. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [18F]FE-OTS964: a Small Molecule Targeting TOPK for In Vivo PET Imaging in a Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OTS964 hydrochloride | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to OTS964 Hydrochloride: A Potent TOPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS964 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and correlated with poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of OTS964 hydrochloride, including its mechanism of action, preclinical efficacy, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this promising anti-cancer agent.

Introduction

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a key regulator of mitosis, particularly in the process of cytokinesis.[1][4] Its expression is largely restricted to proliferating cells and is significantly upregulated in numerous malignancies, making it an attractive target for cancer therapy.[1][2][3] OTS964 hydrochloride has emerged as a high-affinity inhibitor of TOPK, demonstrating robust anti-tumor activity in both in vitro and in vivo models.[1][5][6] This document serves as a technical resource, consolidating key data and methodologies related to the preclinical evaluation of OTS964 hydrochloride.

Chemical and Physical Properties

OTS964 hydrochloride is the hydrochloride salt of OTS964.

| Property | Value |

| Chemical Name | (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one hydrochloride |

| Molecular Formula | C23H25ClN2O2S |

| Molecular Weight | 428.98 g/mol [6] |

| CAS Number | 1338545-07-5[5][6] |

| Appearance | Crystalline solid[7] |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (>10 mM) and Ethanol.[7][8] |

Mechanism of Action

OTS964 hydrochloride exerts its anti-cancer effects primarily through the inhibition of TOPK.[5][6] It also exhibits potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[5][9][10]

-

TOPK Inhibition: OTS964 binds to TOPK with high affinity, inhibiting its kinase activity.[6][7] This disruption of TOPK function leads to defects in cytokinesis, the final stage of cell division.[1][4] Consequently, cancer cells fail to separate completely, leading to apoptosis.[1][4][11]

-

CDK11 Inhibition: OTS964 is also a potent inhibitor of CDK11, binding to CDK11B with a Kd of 40 nM.[5][9][10] CDK11 is involved in transcription and pre-mRNA splicing, and its inhibition is thought to contribute to the anti-proliferative effects of OTS964.[12][13]

Signaling Pathway of OTS964 Action

Preclinical Efficacy

In Vitro Activity

OTS964 hydrochloride has demonstrated potent growth-inhibitory effects across a wide range of TOPK-positive cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| LU-99 | Lung Cancer | 7.6[7][8][9][14] |

| HepG2 | Liver Cancer | 19[7][8][9][14] |

| Daudi | Burkitt's Lymphoma | 25[7][8][9][14] |

| A549 | Lung Cancer | 31[7][8][9][14] |

| UM-UC-3 | Bladder Cancer | 32[7][8][9][14] |

| HCT-116 | Colon Cancer | 33[7][8][9][14] |

| MKN1 | Stomach Cancer | 38[7][8][9][14] |

| MKN45 | Stomach Cancer | 39[7][8][9][14] |

| 22Rv1 | Prostate Cancer | 50[7][8][9][14] |

| DU4475 | Breast Cancer | 53[7][8][9][14] |

| T47D | Breast Cancer | 72[7][8][9][14] |

| MDA-MB-231 | Breast Cancer | 73[7][8][9][14] |

| HT29 (TOPK-negative) | Colon Cancer | 290[7][8][9][14] |

In Vivo Activity

OTS964 hydrochloride has shown significant anti-tumor efficacy in xenograft models, leading to complete tumor regression in some cases.

| Animal Model | Cancer Type | Dosing Regimen | Outcome |

| Mice bearing LU-99 xenografts | Lung Cancer | 40 mg/kg, intravenous (liposomal formulation), on days 1, 4, 8, 11, 15, and 18 | Complete tumor regression.[5] |

| Mice bearing LU-99 xenografts | Lung Cancer | 50 or 100 mg/kg/day, oral administration, for 2 weeks | Complete tumor regression.[5] |

| Mice with multiple myeloma xenografts | Multiple Myeloma | 100 mg/kg, oral, 5 days per week | 48%-81% reduction in tumor size.[15] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a standard method to determine the IC50 of OTS964 hydrochloride against various cancer cell lines.

-

Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of OTS964 hydrochloride in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with a range of OTS964 hydrochloride concentrations for 72 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines a typical in vivo efficacy study of OTS964 hydrochloride.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., LU-99) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer OTS964 hydrochloride or a vehicle control according to the desired dosing regimen (e.g., oral gavage or intravenous injection). The use of a liposomal formulation for intravenous administration has been shown to reduce hematopoietic toxicity.[1][6][11]

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow for In Vivo Xenograft Study

Considerations and Future Directions

While OTS964 hydrochloride shows significant promise, there are important considerations for its development. Administration of the free compound has been associated with hematopoietic adverse reactions, such as leukocytopenia and thrombocytosis.[4][6][14] However, the use of a liposomal formulation has been shown to mitigate these toxicities without compromising anti-tumor efficacy.[1][4][6][11][14] Additionally, studies have suggested that OTS964 may be susceptible to ABCG2-mediated drug resistance, which could impact its therapeutic effectiveness in certain contexts.[16][17]

Future research should focus on optimizing the delivery of OTS964 hydrochloride to enhance its therapeutic index. Further investigation into combination therapies and the mechanisms of resistance will also be crucial for the clinical translation of this potent TOPK inhibitor.

Conclusion

OTS964 hydrochloride is a powerful dual inhibitor of TOPK and CDK11 with demonstrated preclinical anti-cancer activity across a range of tumor types. Its unique mechanism of action, leading to cytokinesis failure and apoptosis, presents a novel therapeutic strategy. While challenges related to toxicity and potential resistance exist, ongoing research and formulation development are poised to address these issues, paving the way for potential clinical investigation. This guide provides a foundational resource for scientists dedicated to advancing novel cancer therapeutics.

References

- 1. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 2. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]

- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. apexbt.com [apexbt.com]

- 8. OTS964 hydrochloride | CDK | TOPK | Apoptosis | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. OTS-964 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. chembk.com [chembk.com]

- 15. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

OTS964 hydrochloride in vivo dosage and administration

Application Notes: OTS964 Hydrochloride In Vivo Use

Introduction